molecular formula C17H16N4O3 B2961978 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide CAS No. 868978-21-6

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide

Cat. No.: B2961978
CAS No.: 868978-21-6
M. Wt: 324.34
InChI Key: ULSLFRUEGMEXCA-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest among the medicinal chemistry community due to their promising and diverse bioactivity . They have been described as having antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has also been developed .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by a fused ring system containing two nitrogen atoms . The exact structure of “N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide” would need to be confirmed by techniques such as NMR or X-ray crystallography.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For example, 2-methylimidazo[1,2-a]pyridine can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .


Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines can vary depending on their specific structure. Generally, they are characterized by their fused ring system and the presence of nitrogen atoms .

Scientific Research Applications

Heterocyclic Compound Synthesis

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide serves as a precursor in the synthesis of complex heterocyclic compounds. For instance, it has been utilized in the efficient synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one and its derivatives. These compounds have shown potential in the development of novel phenylazopyrimidone dyes, characterized by their absorption abilities influenced by the substitution of electron-withdrawing and electron-donating groups (Karcı & Demirçalı, 2006).

Catalysis and Friedel–Crafts Alkylations

In the realm of catalysis, derivatives of this compound have been investigated for their utility in Friedel–Crafts alkylations. Nickel complexes incorporating benzimidazole-functionalized ligands have demonstrated high efficiency as catalysts in these reactions, providing a pathway for the synthesis of indoles and β-nitrostyrenes with moderate to excellent yields (Huang et al., 2011).

Novel Drug Candidates and Biological Activity

The structural motif of this compound has been explored for the development of new pharmacological agents. Research in this area has led to the creation of novel 1-[2-(diarylmethoxy)ethyl]-2-methyl-5-nitroimidazoles, which are investigated as HIV-1 non-nucleoside reverse transcriptase inhibitors. These compounds have exhibited submicromolar concentration activity against HIV-1, suggesting potential use in anti-AIDS regimens (De Martino et al., 2005).

Advanced Materials and Luminescent Properties

Another intriguing application involves the exploration of lanthanide nitrato complexes with substituted bis(benzimidazolyl)pyridines, where derivatives related to this compound have been synthesized. These complexes have been studied for their luminescent properties, offering insights into the development of materials for optical applications (Petoud et al., 1997).

Future Directions

Imidazo[1,2-a]pyridines continue to be a focus of research due to their diverse bioactivity. Future directions may include the development of more efficient synthesis methods, exploration of their mechanism of action, and investigation of their potential as therapeutic agents .

Properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-12-3-2-10-20-11-14(19-16(12)20)8-9-18-17(22)13-4-6-15(7-5-13)21(23)24/h2-7,10-11H,8-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSLFRUEGMEXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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